3-(2-Chlorophenyl)azetidine hydrochloride
Overview
Description
3-(2-Chlorophenyl)azetidine hydrochloride is a chemical compound with the IUPAC name 3-(2-chlorophenoxy)azetidine hydrochloride . It is used in scientific research and has applications ranging from drug development to organic synthesis .
Synthesis Analysis
The synthesis of azetidines, including this compound, has been widely studied. Various methods have been developed for the synthesis of 1-arenesulfonylazetidines through a one-pot reaction of 1-arenesulfonylaziridines . A direct alkylation of 1-azabicyclo [1.1.0]butane (ABB) with organometal reagents in the presence of Cu (OTf) 2 rapidly provides bis-functionalized azetidines .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H11Cl2N . Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry .Chemical Reactions Analysis
Azetidines are known for their unique reactivity driven by a considerable ring strain. This makes them excellent candidates for ring-opening and expansion reactions . The polymerization of azetidine monomers has also been studied .Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2-chlorophenyl)azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-9-4-2-1-3-8(9)7-5-11-6-7;/h1-4,7,11H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGFKASMPRRWJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=CC=C2Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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